5-(4-Fluorophenyl)thiazol-2-amine
Overview
Description
5-(4-Fluorophenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C9H7FN2S and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Studies have synthesized and evaluated the antimicrobial activities of thiazole derivatives. For example, a novel compound synthesized from precursors like 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018). Another study demonstrated the antibacterial and antifungal activity of thiazole derivatives synthesized from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide (Dengale, Karale, Akolkar, Darekar, & Deshmukh, 2019).
Anticancer Activity
A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines were synthesized and screened for their antitumor activities. Some compounds demonstrated significant in vitro antitumor activities against breast cancer and normal human cell lines, highlighting the potential of fluorophenyl thiazolamines as novel anticancer agents (Chandra Sekhar et al., 2019).
Antiviral and Antitubercular Agents
Thiazolides, including those with fluorophenyl groups, have shown activity against hepatitis C virus (HCV) genotypes, with structure-activity relationships indicating that an electron-withdrawing group at C(5') correlates with potency. This underscores their potential as novel antiviral agents (Stachulski et al., 2011). Additionally, some thiadiazole derivatives exhibited high inhibitory activities against Mycobacterium smegmatis, suggesting their application as antitubercular agents (Chandra Sekhar et al., 2019).
Material Science and Molecular Dynamics
The structural and electronic properties of thiazole derivatives have been investigated for their potential in material science applications. For instance, the spectroscopic characterization and crystallographic elucidation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine revealed insights into its molecular structure, supporting its use in developing new materials with specific optical properties (Al-Harthy et al., 2019). Additionally, molecular dynamics simulation studies on thiazole derivatives against corrosion of iron suggest their application in corrosion inhibition, highlighting the versatility of these compounds in various scientific applications (Kaya et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on thiazole derivatives have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOSTLZJKSBUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501277 | |
Record name | 5-(4-Fluorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774-50-5 | |
Record name | 5-(4-Fluorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.